molecular formula C24H19NO2 B14378082 N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 90184-76-2

N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B14378082
CAS No.: 90184-76-2
M. Wt: 353.4 g/mol
InChI Key: VTVCXLSDKCLQQG-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a naphthalene ring substituted with a hydroxyl group and a carboxamide group, which is further bonded to a diphenylmethyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3-hydroxynaphthalene-2-carboxylic acid, is first prepared through a series of reactions involving naphthalene as the precursor.

    Amidation Reaction: The carboxylic acid group of the naphthalene derivative is then converted to the corresponding amide by reacting with diphenylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-naphthalene-2-carboxamide, while reduction of the carboxamide group can produce N-(diphenylmethyl)-3-aminonaphthalene-2-carboxamide.

Scientific Research Applications

N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Diphenylmethyl)-1-phenylethan-1-imine: A related compound with a similar diphenylmethyl group but different core structure.

    N-(Diphenylmethyl)-2-naphthamide: Another compound with a naphthalene core but different substitution pattern.

Uniqueness

N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the specific positioning of the hydroxyl and carboxamide groups on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

90184-76-2

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

N-benzhydryl-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H19NO2/c26-22-16-20-14-8-7-13-19(20)15-21(22)24(27)25-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H,(H,25,27)

InChI Key

VTVCXLSDKCLQQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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